molecular formula C21H20N6OS B2375836 N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide CAS No. 932487-68-8

N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide

Cat. No. B2375836
CAS RN: 932487-68-8
M. Wt: 404.49
InChI Key: YGLFJTCWPOTSDR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine involves oxidizing (3-ethylphenyl)phenylmethane with O2 under specific reaction conditions .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds featuring 1,2,4-triazole, 1,3,4-thiadiazole, and thiadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity, showing good activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and against fungal species including Candida albicans and Aspergillus niger. These findings suggest that derivatives incorporating these structural elements, including N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide, may offer promising leads for the development of new antimicrobial agents (Tehranchian et al., 2005), (Desai et al., 2013).

Anticonvulsant Activity

Research into the anticonvulsant potential of 1,3,4-thiadiazole derivatives has shown that these compounds exhibit significant activity in models of seizure, suggesting that N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide could be explored for its potential anticonvulsant properties. This opens up avenues for further research into its application as an antiepileptic drug (Sych et al., 2018).

Anticancer Activity

The investigation into the synthesis and evaluation of thiadiazole derivatives as anticancer agents has uncovered that certain compounds in this class exhibit moderate to excellent anticancer activity against various cancer cell lines. This indicates that N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide could be a candidate for further studies aimed at the development of new anticancer therapies (Ravinaik et al., 2021).

Liquid Crystalline Materials

Compounds containing 1,3,4-thiadiazole and 1,2,4-triazole rings have been synthesized and analyzed for their mesomorphic behavior, demonstrating the potential for the development of novel liquid crystalline materials. Such research suggests that N-(3-(1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)-2-methylbenzamide and its derivatives could be explored for applications in materials science, particularly in the design and synthesis of new liquid crystals (Tomma et al., 2009).

properties

IUPAC Name

N-[3-[1-(3-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-4-15-9-7-10-16(12-15)27-14(3)18(24-26-27)19-22-21(29-25-19)23-20(28)17-11-6-5-8-13(17)2/h5-12H,4H2,1-3H3,(H,22,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLFJTCWPOTSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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